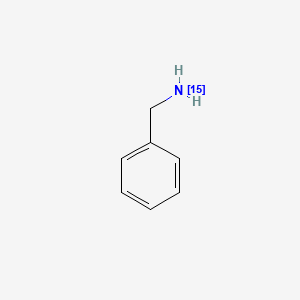

Benzylamin-15N

Übersicht

Beschreibung

Benzylamine-15N is a useful research compound. Its molecular formula is C7H9N and its molecular weight is 108.15 g/mol. The purity is usually 95%.

The exact mass of the compound Benzylamine-15N is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzylamine-15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzylamine-15N including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetische Zwischenprodukte

Benzylamin-15N wird oft als synthetisches Zwischenprodukt verwendet . Das bedeutet, dass es sich um eine Verbindung handelt, die bei der Herstellung anderer Verbindungen verwendet wird. Aufgrund seiner Struktur und Reaktivität ist es besonders nützlich für die Synthese einer Vielzahl von Chemikalien.

Pharmazeutika

This compound kann als Baustein bei der Synthese von Pharmazeutika verwendet werden . Seine Struktur ermöglicht es, leicht modifiziert zu werden, was es zu einer vielseitigen Komponente bei der Herstellung einer Vielzahl von Medikamenten macht.

Pflanzenschutzmittel

In der Landwirtschaft kann this compound bei der Synthese von Pflanzenschutzmitteln verwendet werden . Diese Mittel können helfen, Nutzpflanzen vor Schädlingen, Krankheiten und anderen Bedrohungen zu schützen.

Beschichtungsindustrie

This compound findet Anwendung in der Beschichtungsindustrie . Es kann bei der Herstellung bestimmter Beschichtungsarten verwendet werden und möglicherweise zu deren Haltbarkeit oder anderen Eigenschaften beitragen.

Isotopenmarkierung

Aufgrund seiner 15N-Markierung kann this compound in Isotopenmarkierungsstudien verwendet werden . Dies kann Wissenschaftlern helfen, die Bewegung und Umwandlung der Verbindung in verschiedenen Systemen zu verfolgen und wertvolle Informationen über diese Prozesse zu liefern.

Trennung von Alkali- und Erdalkalimetallen

This compound kann als Träger-Elektrolyt für die Trennung von Alkali-, Erdalkali- und Ammonium verwendet werden . Dies kann besonders in der analytischen Chemie nützlich sein.

Safety and Hazards

Benzylamine-15N is classified as a flammable liquid, and it can cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed or in contact with skin . Therefore, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation, breathing mist, gas, or vapors .

Wirkmechanismus

Target of Action

Benzylamine-15N, also known as phenylmethan(15N)amine, primarily targets Trypsin-1 and Trypsin-2 . Trypsins are serine proteases that play a crucial role in protein digestion and other cellular processes.

Mode of Action

It is known to interact with its targets, trypsin-1 and trypsin-2, which may result in changes in protein digestion and cellular processes .

Biochemical Pathways

A novel four-step pathway for benzylamine production has been reported . This pathway generates benzylamine from cellular phenylpyruvate using enzymes from different sources .

Pharmacokinetics

Its physical properties such as boiling point (184-185 °c), melting point (10 °c), and density (0990 g/mL at 25 °C) have been reported . These properties can impact the compound’s bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzylamine-15N. For instance, its stability might be affected by light and moisture, as it is recommended to store the compound at room temperature away from light and moisture . Additionally, it is classified as a combustible liquid, and it is harmful if swallowed or in contact with skin .

Biochemische Analyse

Biochemical Properties

Benzylamine-15N plays a significant role in biochemical reactions, particularly in the study of amine oxidase enzymes. It interacts with monoamine oxidase B, an enzyme that catalyzes the oxidative deamination of benzylamine-15N to produce benzaldehyde . This interaction is crucial for understanding the metabolism of amines in biological systems. Additionally, benzylamine-15N can form addition compounds with phenol and p-cresol, indicating its reactivity with phenolic compounds .

Cellular Effects

Benzylamine-15N influences various cellular processes, including cell signaling pathways and gene expression. It has been shown to induce G1/G0 arrest in tumor cells and exhibit cytotoxicity against human ovarian cancer cells . This suggests that benzylamine-15N can affect cell cycle regulation and potentially be used in cancer research. Furthermore, its interaction with monoamine oxidase B impacts cellular metabolism by altering the levels of amines and their metabolites .

Molecular Mechanism

At the molecular level, benzylamine-15N exerts its effects through binding interactions with biomolecules. The primary mechanism involves its oxidation by monoamine oxidase B, leading to the production of benzaldehyde and ammonia . This reaction is essential for studying the enzymatic activity and inhibition of monoamine oxidase B. Additionally, benzylamine-15N can participate in the Schotten-Baumann reaction, forming N-benzylacetamide when reacted with acetyl chloride .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzylamine-15N can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function need to be carefully monitored. Studies have shown that benzylamine-15N can maintain its activity over extended periods, making it suitable for long-term biochemical experiments .

Dosage Effects in Animal Models

The effects of benzylamine-15N vary with different dosages in animal models. At lower doses, it can effectively inhibit monoamine oxidase B without causing significant toxicity. At higher doses, benzylamine-15N may exhibit toxic effects, including severe skin burns and eye damage . These dosage-dependent effects are crucial for determining the safe and effective use of benzylamine-15N in research.

Metabolic Pathways

Benzylamine-15N is involved in several metabolic pathways, primarily through its interaction with monoamine oxidase B. The enzyme catalyzes the deamination of benzylamine-15N, producing benzaldehyde and ammonia . This pathway is essential for studying the metabolism of amines and the role of monoamine oxidase B in various physiological processes. Additionally, benzylamine-15N can be synthesized from renewable feedstocks via a nine-step artificial enzyme cascade .

Transport and Distribution

Within cells and tissues, benzylamine-15N is transported and distributed through interactions with specific transporters and binding proteins. Its distribution is influenced by its chemical properties, such as its ability to form addition compounds with phenolic compounds

Subcellular Localization

Benzylamine-15N’s subcellular localization is determined by its interactions with various biomolecules and cellular compartments. It can be directed to specific organelles through targeting signals and post-translational modifications. Understanding the subcellular localization of benzylamine-15N is essential for elucidating its role in cellular processes and its potential therapeutic applications .

Eigenschaften

IUPAC Name |

phenylmethan(15N)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQKYBSKWIADBV-VJJZLTLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434784 | |

| Record name | Benzylamine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42927-57-1 | |

| Record name | Benzylamine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42927-57-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

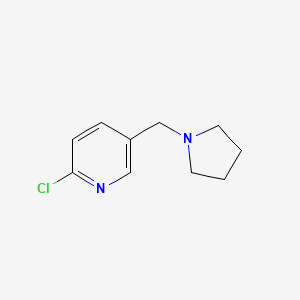

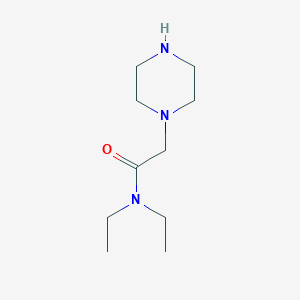

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using ammonia-15N in the synthesis of benzylamine-15N?

A1: The use of ammonia-15N in the synthesis is crucial because it results in the incorporation of a stable nitrogen isotope (15N) into the final product, benzylamine-15N []. This isotopic labeling is particularly useful for various research applications. For instance, it allows researchers to track the fate of the nitrogen atom from benzylamine-15N in chemical reactions or biological systems. This can be valuable for studying reaction mechanisms, metabolic pathways, and protein structures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B1277950.png)

![3-amino-3-[3-(4-methylphenoxy)phenyl]propanoic Acid](/img/structure/B1277951.png)